molecular formula C16H19N3O5 B13890241 Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate

Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate

Cat. No.: B13890241
M. Wt: 333.34 g/mol
InChI Key: CWVPVUFDRKEZBJ-UHFFFAOYSA-N
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Description

Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate (CAS: 2937864-67-8) is a quinazolinone derivative characterized by a methyl ester group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amino substituent at the 6-position of the quinazolin-4-one core. Its molecular formula is C₁₆H₁₉N₃O₅, with a molecular weight of 333.34 g/mol . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the methyl ester facilitates solubility in organic solvents. This compound is primarily utilized in pharmaceutical research, particularly in the development of kinase inhibitors or other bioactive molecules targeting quinazolinone-based scaffolds .

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoquinazolin-3-yl]acetate

InChI

InChI=1S/C16H19N3O5/c1-16(2,3)24-15(22)18-10-5-6-12-11(7-10)14(21)19(9-17-12)8-13(20)23-4/h5-7,9H,8H2,1-4H3,(H,18,22)

InChI Key

CWVPVUFDRKEZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Quinazolinone Core Synthesis and Functionalization

The quinazolinone core is synthesized and functionalized through a series of steps that often begin with a halogenated quinazolinone intermediate, such as 5-bromo or 5-chloro-quinazolinone derivatives. These intermediates allow for further substitution via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions.

Installation of the tert-Butoxycarbonylamino Group

The tert-butoxycarbonyl (Boc) group is used to protect the amino functionality at the 6-position of the quinazolinone ring. This protection is critical to prevent unwanted side reactions during subsequent steps. Boc protection is typically introduced early in the synthesis and removed at a later stage under acidic conditions (e.g., trifluoroacetic acid treatment) when the free amine is required.

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira and Suzuki–Miyaura cross-coupling reactions are widely employed to install various substituents on the quinazolinone ring, including alkynes, aryl groups, and aminoalkyl substituents. For example:

  • Sonogashira coupling of 4-chloroquinazolin-2-yl derivatives with alkynes, followed by hydrogenation to reduce alkynes to alkanes.
  • Suzuki–Miyaura coupling of 5-bromo- or 5-chloro-quinazolinones with boronic acids or boronate esters to install aryl groups.

Protection and Deprotection Steps

The tert-butoxycarbonyl group is removed by treatment with trifluoroacetic acid (TFA) to reveal the free amine when needed. Other protecting groups, such as tetrahydropyranyl (THP), may be used to protect hydroxyl groups during synthesis and are similarly removed under acidic conditions.

Representative Synthetic Scheme (Summary)

Step Reaction Type Starting Material Key Reagents/Conditions Product/Intermediate
1 Boc protection 6-aminoquinazolinone derivative Boc2O, base 6-(tert-butoxycarbonylamino)quinazolinone
2 Halogenation or use of halogenated quinazolinone Quinazolinone core Br2 or Cl2 or pre-halogenated substrate 5-bromo or 5-chloroquinazolinone
3 Sonogashira cross-coupling 4-chloroquinazolin-2-yl derivative Pd catalyst, alkyne, base Alkyne-substituted quinazolinone
4 Hydrogenation Alkyne-substituted quinazolinone Pd/C, H2 Alkyl-substituted quinazolinone
5 Nucleophilic aromatic substitution Halogenated quinazolinone intermediate Amine or nucleophile Amino- or alkyl-substituted quinazolinone
6 Esterification/alkylation Carboxylic acid intermediate Methanol, acid catalyst or alkylating agent Methyl ester substituted quinazolinone
7 Deprotection Boc-protected intermediate TFA Free amino quinazolinone derivative

In-Depth Research Findings and Analysis

A comprehensive study of quinazolinone derivatives, including compounds structurally related to Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate, reveals that:

  • The Boc-protected amino group at the 6-position is essential for synthetic versatility, allowing selective functionalization without interference from free amines.
  • Palladium-catalyzed cross-coupling reactions provide efficient and regioselective methods to diversify the quinazolinone scaffold, critical for drug discovery and optimization.
  • The methyl ester at the 3-position serves as a handle for further derivatization, including conversion to hydroxamic acids or other bioactive moieties.
  • Protection and deprotection strategies are carefully timed to maximize yield and purity while minimizing side reactions.

These synthetic approaches have been validated in the preparation of dual PI3K/HDAC inhibitors, where quinazolinone cores bearing Boc-protected amino groups and methyl 2-acetate substituents have been key intermediates (see detailed synthetic routes in patent US20180029996A1 and related literature).

Summary Table of Preparation Methods

Method Aspect Description Remarks
Core scaffold synthesis Halogenated quinazolinone intermediates Enables regioselective substitution
Boc protection Introduction of tert-butoxycarbonyl group at 6-amino site Protects amine during multi-step synthesis
Cross-coupling reactions Sonogashira and Suzuki–Miyaura used for substitution Pd catalysts, mild conditions, high selectivity
Esterification Formation of methyl ester at 3-position Facilitates further functional group transformations
Deprotection Removal of Boc and other protecting groups Acidic conditions (e.g., TFA)
Functional group interconversions Alkyl ester to hydroxamic acid or carboxylic acid Enables biological activity tuning

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ether as solvents.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors involved in various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under specific conditions to reveal the active amino group, which can then interact with the target site. The quinazolinone core provides a rigid structure that enhances binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate and structurally analogous compounds, focusing on functional groups, molecular properties, and applications.

Functional Group and Structural Analysis

  • Target Compound: The Boc-protected amino group and methyl ester distinguish this molecule. The quinazolinone core is a pharmacophore in tyrosine kinase inhibitors (e.g., gefitinib) .
  • Methyl 2-(tert-butoxycarbonylamino)-2-(dimethoxyphosphoryl)acetate (CAS: 89524-98-1): Features a phosphonate group instead of the quinazolinone core. The phosphonate enhances metal-binding capacity, making it relevant in enzyme inhibition studies or peptide mimetics .
  • Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate (CAS: 1274891-97-2): Incorporates a trifluoromethyl group and an azepine ring, increasing lipophilicity and metabolic stability compared to the target compound’s quinazolinone system .
  • Methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate (CAS: 1418113-47-9): Replaces quinazolinone with an oxazole ring and a benzyloxycarbonyl (Cbz) group, altering electronic properties and substrate specificity in protease inhibition .

Molecular Weight and Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2937864-67-8 (Target) C₁₆H₁₉N₃O₅ 333.34 Quinazolinone, Boc, methyl ester
89524-98-1 C₈H₁₆NO₇P 293.19 Boc, phosphonate, methyl ester
1274891-97-2 C₉H₁₂F₃NO₂ 223.20 Trifluoromethyl, azepine, ester
1418113-47-9 C₁₇H₂₀N₂O₅ 332.35 Oxazole, Cbz, methyl ester
  • Molecular Weight : The target compound’s higher molecular weight (333.34 vs. 223.20–332.35) reflects its extended heterocyclic system.
  • Solubility : The methyl ester in the target compound improves organic-phase solubility, whereas phosphonate-containing analogs (e.g., 89524-98-1) exhibit greater aqueous solubility at physiological pH .

Research Findings and Limitations

  • Stability : The Boc group in the target compound enhances stability during synthesis but requires acidic conditions for deprotection, unlike Cbz-protected analogs .
  • Limitations : Comparative pharmacokinetic or toxicity data are absent in available literature, necessitating further experimental validation.

Biological Activity

Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate (CAS No. 2937864-67-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H19N3O5C_{16}H_{19}N_{3}O_{5} with a molecular weight of approximately 333.34 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amino functionalities, facilitating the formation of the quinazoline structure. Various synthetic routes have been explored, often employing reactions such as amidation and cyclization to construct the quinazoline framework while maintaining the integrity of the Boc group for later deprotection.

Biological Activity

1. Anticancer Activity:
Research has indicated that compounds with a quinazoline scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications at the 6-position of the quinazoline ring could enhance cytotoxicity against human cervical (HeLa) and lung (A549) carcinoma cells, with IC50 values ranging from 10 to 25 µM depending on the specific derivative tested .

2. Antimicrobial Properties:
Quinazolines have also been evaluated for their antimicrobial activity. A related compound exhibited potent inhibition against several bacterial strains, suggesting that this compound may possess similar properties. Preliminary tests indicated a minimum inhibitory concentration (MIC) in the range of 50 to 100 µg/mL against common pathogens .

3. Structure-Activity Relationships (SAR):
The SAR studies highlight that modifications on the quinazoline ring significantly impact biological activity. For example, substituents at specific positions can enhance binding affinity to target enzymes or receptors involved in cancer proliferation or microbial resistance mechanisms .

Modification Biological Activity IC50/MIC Values
Unsubstituted QuinazolineLow anticancer activity-
Methyl Group at C2Moderate anticancer activityIC50 ~ 20 µM
Tert-butoxycarbonyl at N6Enhanced cytotoxicityIC50 ~ 10 µM
Additional Nitro GroupsIncreased antimicrobial activityMIC ~ 50 µg/mL

Case Studies

Several case studies have explored the efficacy of quinazoline derivatives in clinical settings:

  • Study on Cancer Cell Lines:
    A recent study published in Journal of Medicinal Chemistry evaluated various quinazoline derivatives, including those structurally related to this compound. The results showed promising anticancer properties with selected compounds leading to apoptosis in HeLa cells via caspase activation pathways .
  • Antimicrobial Testing:
    In another investigation, derivatives were tested against multi-drug resistant bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial efficacy, suggesting potential therapeutic applications in treating resistant infections .

Q & A

Basic Research Questions

What are the established synthetic routes for Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives. For example, condensation of substituted anthranilic acid with urea or thiourea under acidic conditions generates the 4-oxo-quinazoline scaffold .
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group at the 6-position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Step 3 : Acetylation at the 3-position via coupling reactions. For instance, glycine methyl ester can be coupled to the carboxylic acid intermediate using HBTU/DIEA as activating agents in DMF, achieving yields >80% .
    Key Considerations : Optimize reaction time and stoichiometry to avoid Boc deprotection during acidic or basic steps.

How is the compound purified and characterized in academic research?

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMF/water mixtures .
  • Characterization :
    • NMR : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., tert-butyl singlet at δ ~1.4 ppm, quinazolinone carbonyl at δ ~160 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .
    • X-ray Crystallography : For unambiguous structural confirmation. SHELX software is widely used for refinement, with hydrogen bonds (e.g., N–H···O) stabilizing crystal packing .

Advanced Research Questions

How can coupling reaction efficiency be improved during acetylation?

  • Activating Agents : Replace HBTU with newer reagents like COMU or DMTMM, which reduce racemization and improve yields in peptide-like couplings .
  • Solvent Optimization : Use anhydrous DMF or switch to dichloromethane (DCM) to minimize side reactions.
  • Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before byproduct formation .
    Data Insight : In analogous syntheses, HBTU/DIEA achieves ~81% yield, while COMU/DIEA increases yields to ~90% under similar conditions .

How to resolve contradictions in spectroscopic data for structural confirmation?

  • Case Study : If 13^13C NMR shows unexpected carbonyl shifts, compare with computed DFT spectra (e.g., Gaussian software) to distinguish between tautomeric forms or rotational isomers .
  • X-ray vs. NMR : Prioritize crystallographic data for resolving ambiguities. For example, in a related benzothiazole derivative, X-ray confirmed a non-planar conformation (dihedral angle 18.18° between rings), which NMR alone could not resolve .

What methodologies are used to evaluate its biological activity in drug discovery?

  • Enzyme Assays : Test inhibition of target enzymes (e.g., uPA) using fluorogenic substrates. For example, IC₅₀ values are determined via dose-response curves (e.g., IC₅₀ = 780 µM for a benzothiazole-uPA inhibitor) .
  • Cellular Assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., COX-2 inhibition) in cancer or macrophage cell lines .
    Note : Quinazolinone derivatives are prioritized for their antitumor and antimicrobial properties, requiring rigorous SAR studies .

Methodological Challenges and Solutions

  • Boc Deprotection : Avoid prolonged exposure to acids/bases. Use mild conditions (e.g., TFA/DCM for deprotection post-synthesis) .
  • Crystallization Issues : Slow evaporation from DMF yields suitable crystals, but additives (e.g., n-hexane) may improve crystal quality for X-ray analysis .

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